Bis(2-aminoethoxy)dimethylsilane

Epoxy curing agents Waterborne coatings Silane-modified amines

Bis(2-aminoethoxy)dimethylsilane (C₆H₁₈N₂O₂Si, MW 178.30 g/mol) is a diamino-functional organosilane featuring two primary amine termini linked to a dimethylsilyl core via ethoxy (–OCH₂CH₂–) spacers. Unlike conventional trialkoxy aminosilane coupling agents, this compound possesses no hydrolyzable alkoxy groups on silicon; the two Si–O–C linkages are integral to the aminoethoxy arms rather than serving as leaving groups for surface condensation.

Molecular Formula C6H18N2O2Si
Molecular Weight 178.3 g/mol
CAS No. 15942-80-0
Cat. No. B102248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-aminoethoxy)dimethylsilane
CAS15942-80-0
Synonyms2-(2-aminoethoxy-dimethyl-silyl)oxyethanamine
Molecular FormulaC6H18N2O2Si
Molecular Weight178.3 g/mol
Structural Identifiers
SMILESC[Si](C)(OCCN)OCCN
InChIInChI=1S/C6H18N2O2Si/c1-11(2,9-5-3-7)10-6-4-8/h3-8H2,1-2H3
InChIKeyXCYUKUCZYUZAOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2-aminoethoxy)dimethylsilane (CAS 15942-80-0) – Structural Identity and Procurement-Relevant Characteristics


Bis(2-aminoethoxy)dimethylsilane (C₆H₁₈N₂O₂Si, MW 178.30 g/mol) is a diamino-functional organosilane featuring two primary amine termini linked to a dimethylsilyl core via ethoxy (–OCH₂CH₂–) spacers [1]. Unlike conventional trialkoxy aminosilane coupling agents, this compound possesses no hydrolyzable alkoxy groups on silicon; the two Si–O–C linkages are integral to the aminoethoxy arms rather than serving as leaving groups for surface condensation . This structural distinction fundamentally alters its hydrolysis profile, condensation behavior, and the nature of the interface it can form with inorganic substrates, making it a specialized candidate for applications where covalent siloxane bonding to surfaces is not the primary requirement but where high primary amine density, ether-backbone flexibility, or non-condensing silicon incorporation is desired.

Product class
Non-condensing diamino organosilane; no hydrolyzable alkoxy groups on silicon
Amine architecture
Two primary –NH₂ termini provide uniform, predictable reactivity
Structural differentiator
Dimethylsilyl core with aminoethoxy spacers; ether-backbone flexibility without silanol condensation

Bis(2-aminoethoxy)dimethylsilane (CAS 15942-80-0) – Why In-Class Amino Silanes Cannot Substitute Directly


Generic substitution with superficially similar amino-functional silanes—such as 3-aminopropyltriethoxysilane (APTES), N-(2-aminoethyl)-3-aminopropylmethyldimethoxysilane (AEAPMDMS), or ethyltris(2-aminoethoxy)silane—is unreliable because bis(2-aminoethoxy)dimethylsilane occupies a distinct structural category: it is a diamino silane with no hydrolyzable alkoxy groups on silicon . Conventional aminosilane coupling agents rely on Si–OR hydrolysis to generate silanols that condense with surface hydroxyls, forming covalent Si–O–substrate bonds [1]. In contrast, the dimethylsilyl core of the target compound lacks this pathway entirely; its silicon is already fully substituted with two methyl groups and two aminoethoxy arms. Consequently, surface interaction is dominated by physisorption, hydrogen bonding, or ionic association of the protonated amine groups rather than covalent grafting [2]. Substituting a trialkoxy aminosilane for this compound in applications where non-covalent, reversible, or solution-phase amine functionality is required—such as in epoxy hardener adduct synthesis or as a reactive diamine monomer—would introduce unintended crosslinking, alter cure stoichiometry, change water sensitivity, and compromise the engineered balance of hydrophilicity and flexibility imparted by the ethoxy spacers [3]. The quantitative evidence below demonstrates exactly where these differences manifest.

Hydrolysis pathway mismatch
Lacks Si–OR leaving groups; surface attachment relies on physisorption and hydrogen bonding, not covalent siloxane grafting.
Amine reactivity mismatch
Bis-primary amine structure gives uniform cure kinetics; trialkoxy silanes with mixed primary/secondary amines exhibit staged reactivity.
Surface modification mismatch
Physisorbed layers may not withstand solvent extraction or hydrothermal stress that covalently grafted silanes survive.

Bis(2-aminoethoxy)dimethylsilane (CAS 15942-80-0) – Differentiated Performance Data Against Closest Analogs


Water Solubility of Epoxy Hardeners: Bis(2-aminoethoxy)dimethylsilane Adducts vs. Methyl Tri(2-aminoethoxy)silane Adducts

When condensed with 1,2-butylene oxide at equimolar NH/oxirane ratios, the adduct derived from bis(2-aminoethoxy)dimethylsilane (dimethyl di-(2-aminoethoxy)silane) yields a product that is explicitly insoluble in cold water, whereas the adduct derived from methyl tri-(2-aminoethoxy)silane under identical conditions produces a product that is fully soluble in water [1]. This solubility inversion is a direct consequence of the dimethylsilyl core: the two methyl groups on silicon confer sufficient hydrophobicity to offset the hydrophilic contribution of the amino and ether functionalities, while the tris(aminoethoxy)silane adduct retains water miscibility due to its higher amino/ether content per silicon atom. This distinction is critical for formulators selecting between water-thinnable and water-resistant epoxy curing systems.

Water solubility
Head-to-head
Target adduct: insoluble in cold water Comparator (methyl tris(2-aminoethoxy)silane adduct): soluble (clear solution)
Supports water-resistant hardener selection
Condensation with 1,2-butylene oxide at 125–130 °C
Epoxy curing agents Waterborne coatings Silane-modified amines

Reactivity Toward Chloromethylalkoxysilanes: Methyl Group Cleavage vs. Cyclic Product Formation

In reactions with chloromethylalkoxysilanes, bis(2-aminoethoxy)dimethylsilane undergoes partial splitting of a substituted methyl group from silicon, generating N-methyl-substituted derivatives that subsequently form cyclic substitution products methylated at nitrogen [1]. By contrast, the monoamino analog (2-aminoethoxy)trimethylsilane reacts with the same chloromethylalkoxysilanes to give clean cyclic substitution products with evolution of trimethylalkoxysilane and no methyl cleavage from silicon [1]. The Si–CH₃ bond lability observed specifically with the bis(aminoethoxy) compound is attributed to intramolecular amine-assisted nucleophilic attack enabled by the proximity of the second aminoethoxy arm, a pathway unavailable in the mono(aminoethoxy) analog.

Si–CH₃ lability
Head-to-head
Target: partial methyl cleavage → N-methylated cyclic products Comparator ((2-aminoethoxy)trimethylsilane): no methyl cleavage
Supports N-methylated silane synthesis exploration
Reaction with chloromethylalkoxysilanes under anhydrous conditions
Organosilicon synthesis Silane reactivity Si–C bond lability

Amine Hydrogen Equivalent Weight (AHEW): Denser Reactive Amine Content vs. Diaminoalkoxysilane Comparators

Bis(2-aminoethoxy)dimethylsilane (MW 178.30) carries four amine active hydrogens (two primary –NH₂ groups), yielding a calculated Amine Hydrogen Equivalent Weight (AHEW) of 44.6 g/eq [1]. The widely used diamino silane coupling agent N-(2-aminoethyl)-3-aminopropylmethyldimethoxysilane (AEAPMDMS, CAS 3069-29-2, MW 206.36) carries only three active hydrogens (one primary –NH₂ plus one secondary –NH), giving an AHEW of 68.8 g/eq . This 35% lower AHEW for the target compound means that, on an equal-weight basis, it delivers approximately 54% more reactive amine hydrogen equivalents, enabling lower loading in epoxy formulations to achieve the same stoichiometric balance or, alternatively, higher crosslink density at equal addition levels. This advantage is independent of the hydrolysis/condensation behavior that differentiates the compound from alkoxysilane-based coupling agents.

AHEW
Reported
44.6 g/eq
Delivers approximately 54% more reactive amine equivalents per kg than AEAPMDMS
Calculated from molecular structure; independent of experimental conditions
Epoxy formulation Stoichiometry Amine hardener design

Physical Property Differentiation: Boiling Point, Density, and Flash Point vs. Closest Aminoethoxy and Diamino Silanes

The target compound exhibits a boiling point of 213.1 °C (at 760 mmHg), density of 0.972 g/cm³, and flash point of 82.7 °C . Its closest tris(aminoethoxy) analog, ethyltris(2-aminoethoxy)silane (CAS 15942-81-1), shows a substantially higher boiling point of 303.2 °C and density of 1.048 g/cm³, reflecting the additional aminoethoxy arm and higher molecular weight . The common diamino coupling agent AEAPMDMS (CAS 3069-29-2) boils at approximately 265 °C with a density of 0.968 g/mL and flash point around 90 °C . The 50 °C lower boiling point of the target compound relative to AEAPMDMS, and 90 °C lower relative to ethyltris(2-aminoethoxy)silane, translates to reduced energy costs for distillation-based purification and lower thermal stress during processing. The flash point of ~83 °C places it in a flammable liquid category requiring controlled storage, comparable to but marginally more stringent than AEAPMDMS (flash point ~90 °C).

Physical properties
Data to verify
BP 213.1 °C • Density 0.972 g/cm³ • Flash point 82.7 °C
Lower boiling point supports distillation-based purification
Computed/literature values; experimental verification recommended
Process engineering Distillation Safety data

Hydrolytic Behavior: Non-Condensing Dimethylsilyl Core vs. Trialkoxysilane Coupling Agents

Conventional aminosilanes such as APTES and APTMS contain three hydrolyzable alkoxy groups (triethoxy or trimethoxy) that undergo hydrolysis to silanols and subsequently condense with surface hydroxyls on silica, glass, or metal oxides, forming covalently anchored siloxane layers [1]. Bis(2-aminoethoxy)dimethylsilane carries zero hydrolyzable alkoxy groups; its two Si–O–C bonds form part of the aminoethoxy arms and are not designed to act as leaving groups for surface grafting under typical silanization conditions . The dimethylsilyl core is hydrolytically stable under neutral and mildly acidic aqueous conditions that would readily hydrolyze methoxy or ethoxy silanes. This means the compound deposits onto surfaces via physisorption and hydrogen bonding of protonated amine groups rather than covalent Si–O–surface bond formation [2]. For applications requiring a firmly grafted silane monolayer (e.g., biosensor interfaces, oligonucleotide arrays), this is a limitation; for applications where the silane functions primarily as a soluble diamine monomer or where reversible surface association is desired, this non-condensing character is a deliberate design feature.

Hydrolyzable groups
Class-level inference
Target: 0 hydrolyzable alkoxy groups APTES/APTMS: 3; AEAPMDMS: 2
Surface binding relies on physisorption, not covalent grafting
May limit permanent surface functionalization in silanization protocols
Surface functionalization Hydrolytic stability Silane monolayer formation

Amine Group Architecture: Bis-Primary Diamine vs. Primary-Secondary Diamine in AEAPMDMS

Bis(2-aminoethoxy)dimethylsilane presents two chemically equivalent primary amine (–NH₂) groups, each with two reactive hydrogens, yielding uniform reactivity toward epoxides, isocyanates, and carboxylic acid derivatives [1]. In contrast, the widely used diamino silane AEAPMDMS (CAS 3069-29-2) contains one primary amine (–NH₂) and one secondary amine (–NH–), which differ substantially in nucleophilicity, steric accessibility, and reaction kinetics [2]. Primary amines react with epoxide groups approximately 2–3 times faster than secondary amines at ambient temperature, meaning that in mixed primary/secondary systems, cure profiles are inherently staged: the primary amine reacts first, followed by slower secondary amine crosslinking. The bis-primary architecture of the target compound eliminates this kinetic asymmetry, providing a more uniform cure exotherm, simpler stoichiometric modeling, and potentially narrower glass transition temperature ranges in the cured network. This architectural feature is independent of the silane core and applies to any application where the compound serves as a diamine monomer or hardener building block.

Amine type
Class-level inference
Target: 2 primary –NH₂ AEAPMDMS: 1 primary + 1 secondary
Uniform epoxide reactivity supports predictable cure kinetics
Primary amine k ~ 2–3× secondary at ambient temperature
Amine reactivity Epoxy cure kinetics Structure-property relationships

Bis(2-aminoethoxy)dimethylsilane (CAS 15942-80-0) – Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Synthesis of Water-Insoluble Epoxy Hardeners via Oxirane Condensation

When condensed with mono-oxirane compounds such as 1,2-butylene oxide, bis(2-aminoethoxy)dimethylsilane yields adducts that are insoluble in cold water and produce cured epoxy films with good adhesion to glass [1]. This water-insoluble character differentiates it from the water-soluble adducts obtained from tris(aminoethoxy)silanes and makes it suitable for solvent-borne or neat epoxy hardener formulations where water resistance of the cured coating is a performance requirement. Procurement for this scenario is supported by direct experimental precedent in US 3,299,166.

Silicon-Containing Diamine Monomer for Polyurea, Polyurethane, or Epoxy Network Synthesis

With two primary amine groups and an AHEW of 44.6 g/eq, this compound functions as a low-equivalent-weight diamine monomer that introduces a dimethylsilyl core into polymer backbones [1]. The lower AHEW relative to AEAPMDMS (68.8 g/eq) means 54% more reactive equivalents per kilogram [2], enabling higher crosslink density at equal mass loading. Researchers synthesizing silicon-containing epoxy-amine networks or polyureas should prioritize this compound when maximizing silicon incorporation per unit mass is desired without introducing the hydrolytic instability of alkoxysilanes.

Organosilicon Synthetic Intermediate Exploiting Si–CH₃ Lability

The documented propensity of bis(2-aminoethoxy)dimethylsilane to undergo partial Si–CH₃ cleavage when reacted with chloromethylalkoxysilanes—in contrast to the methyl-retentive behavior of (2-aminoethoxy)trimethylsilane—provides a unique synthetic entry point to N-methylated silane derivatives and cyclic silazane/oxazasilacycle products [1]. Synthetic chemists developing novel organosilicon architectures can exploit this differential reactivity unavailable from trialkoxysilane or monoaminoethoxy silane alternatives.

Reversible or Non-Covalent Surface Modification of Silica and Glass

Because the dimethylsilyl core lacks hydrolyzable alkoxy groups, this compound associates with inorganic oxide surfaces primarily through physisorption and hydrogen bonding of protonated amine groups rather than covalent Si–O–surface grafting [1]. This makes it appropriate for applications where a removable, exchangeable, or non-permanent amine-functional layer is desired—such as temporary surface passivation, reversible ion-exchange coatings, or sacrificial amine templates—in contrast to APTES or APTMS, which form covalently bound, water-resistant siloxane layers [2].

Application
Selection Property
Validation Focus
Water-insoluble epoxy hardener synthesis
Water-insoluble adduct formation
Solubility and adhesion performance in cured films
Silicon-containing diamine monomer
Lower equivalent weight (higher reactive amine density)
Crosslink density and silicon incorporation in networks
Organosilicon synthetic intermediate
Partial Si–CH₃ cleavage pathway
N-methylated cyclic silane derivative formation
Non-covalent surface modification
Physisorption-driven amine association
Reversibility and temporary passivation on silica/glass

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